molecular formula C20H20N2O4 B11374527 N-(1,3-benzodioxol-5-ylmethyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11374527
M. Wt: 352.4 g/mol
InChI Key: AAMQBAQEDWELCI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide: is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzodioxole group, an indole core, and a carboxamide functional group. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the use of catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate as the base . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme interactions and cellular processes. It is used in assays to investigate its effects on various biological pathways.

Medicine: In medicinal chemistry, this compound is being explored for its potential therapeutic properties. Studies have indicated its activity against certain cancer cell lines, making it a candidate for anticancer drug development .

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. Research has shown that it can bind to tubulin, a protein involved in cell division, thereby inhibiting microtubule polymerization and inducing cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity, where it causes apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: N-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and its indole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-ethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-3-24-15-5-6-16-14(9-15)10-17(22(16)2)20(23)21-11-13-4-7-18-19(8-13)26-12-25-18/h4-10H,3,11-12H2,1-2H3,(H,21,23)

InChI Key

AAMQBAQEDWELCI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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